molecular formula C7H9N5O B163206 7-Deaza-7-aminomethyl-guanine CAS No. 69251-45-2

7-Deaza-7-aminomethyl-guanine

Cat. No.: B163206
CAS No.: 69251-45-2
M. Wt: 179.18 g/mol
InChI Key: MEYMBLGOKYDGLZ-UHFFFAOYSA-N
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Description

7-Deaza-7-Aminomethyl-Guanine is a modified nucleoside that belongs to the class of organic compounds known as pyrrolo[2,3-d]pyrimidines. These compounds are characterized by a pyrrolo[2,3-d]pyrimidine ring system, which is an aromatic heteropolycyclic structure.

Scientific Research Applications

7-Deaza-7-Aminomethyl-Guanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Deaza-7-aminomethyl-guanine involves the Queuine tRNA-ribosyltransferase . This enzyme is not available in Zymomonas mobilis subsp. mobilis (strain ATCC 31821 / ZM4 / CP4) .

Future Directions

Future research could focus on the excited state dynamics of 7-Deaza-7-aminomethyl-guanine . Substitution of a single nitrogen atom for a methine (C–H) group at position seven of the guanine moiety stabilizes the 1 ππ * Lb and La states and alters the topology of their potential energy surfaces in such a way that the relaxation dynamics in 7-deazaguanosine are slowed down compared to those in guanosine 5′-monophosphate .

Preparation Methods

The synthesis of 7-Deaza-7-Aminomethyl-Guanine involves multiple steps. One common synthetic route includes the use of guanine as a starting material. The process typically involves the introduction of an aminomethyl group at the 7-position of the guanine molecule. This can be achieved through a series of chemical reactions, including nucleophilic substitution and amination reactions. The reaction conditions often require the use of specific reagents such as dithiothreitol, isopropyl-β-d-thiogalactopyranoside, and various catalysts .

These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and improved purification techniques to increase yield and reduce production costs .

Chemical Reactions Analysis

7-Deaza-7-Aminomethyl-Guanine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents and conditions used.

    Substitution: It can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

7-Deaza-7-Aminomethyl-Guanine is unique compared to other similar compounds due to its specific structural modifications. Similar compounds include:

    7-Deazaguanine: Lacks the aminomethyl group at the 7-position.

    7-Cyano-7-Deazaguanine: Contains a cyano group instead of an aminomethyl group.

    7-Amido-7-Deazaguanine: Has an amido group at the 7-position.

These structural differences result in varying chemical properties and biological activities, making this compound a distinct and valuable compound for research and industrial applications .

Properties

IUPAC Name

2-amino-5-(aminomethyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5/h2H,1,8H2,(H4,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYMBLGOKYDGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(NC2=O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301343549
Record name 7-Aminomethyl-7-carbaguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301343549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Aminomethyl-7-carbaguanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011690
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

69251-45-2
Record name 7-Aminomethyl-7-carbaguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301343549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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